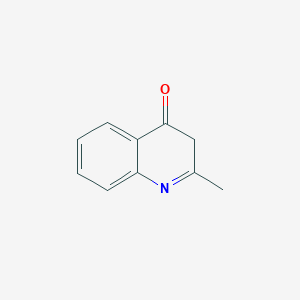

2-methyl-3H-quinolin-4-one

説明

2-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a methyl group at position 2 and a 3H tautomeric configuration. This compound belongs to the 4-quinolone family, known for diverse pharmacological activities. A notable derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine), has been investigated for its polymodal central nervous system (CNS) effects. Its delayed onset of action (~90–120 minutes post-administration) and structural flexibility make it a candidate for further optimization in antidepressant and analgesic drug development.

特性

分子式 |

C10H9NO |

|---|---|

分子量 |

159.18 g/mol |

IUPAC名 |

2-methyl-3H-quinolin-4-one |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3 |

InChIキー |

BLENHSITVMPXJB-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C(=O)C1 |

製品の起源 |

United States |

類似化合物との比較

Structural Modifications and Physicochemical Properties

Key structural variations among quinolin-4-one derivatives influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., nitro , chloro ) enhance stability and reactivity.

- Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones ) improve hydrogen-bonding capacity, critical for target interactions.

Key Observations :

- Position-specific substitutions dictate activity: Antimalarial activity requires lipophilic chains (heptyl) and halogenation (fluoro) . Analgesic activity depends on aminomethyl/phenyl groups for CNS penetration . Antimicrobial effects are linked to hydrogen-bond donors (hydroxy, carbonyl) .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。